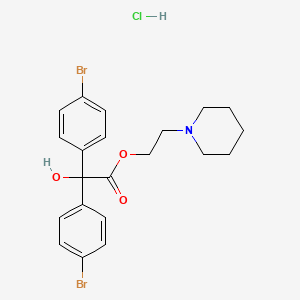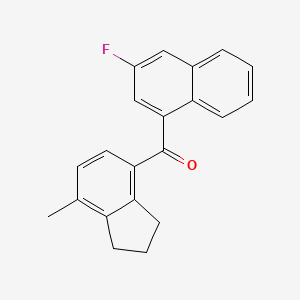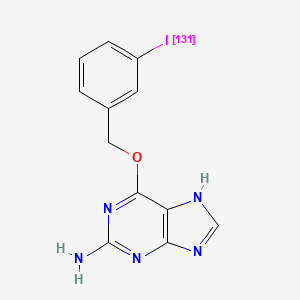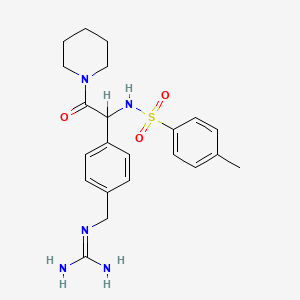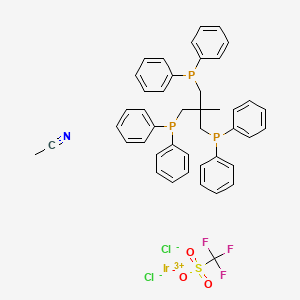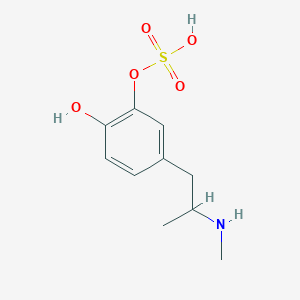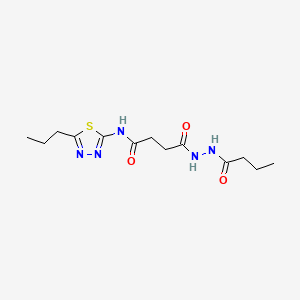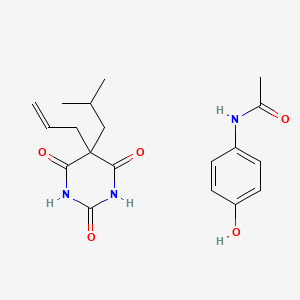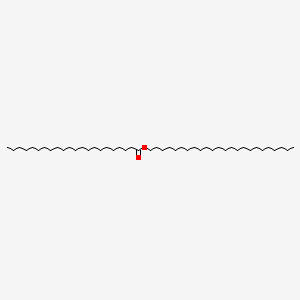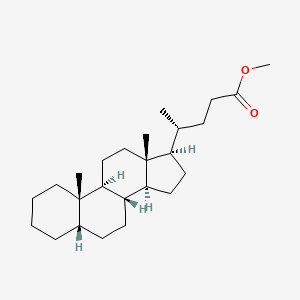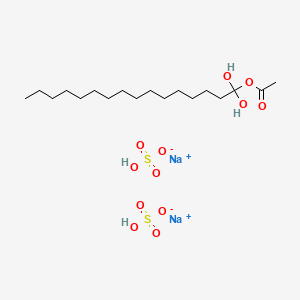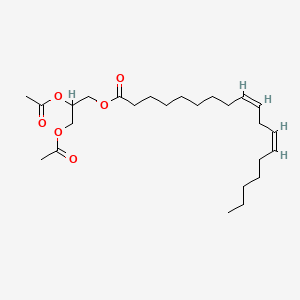
Glyceryl diacetate 1-linoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyceryl diacetate 1-linoleate, also known as 9,12-octadecadienoic acid (Z,Z)-, 2,3-bis(acetyloxy)propyl ester, is a chemical compound with the molecular formula C25H42O6 and a molecular weight of 438.5974 g/mol . This compound is an ester formed from the reaction of glycerol with linoleic acid and acetic acid. It is characterized by its racemic stereochemistry and the presence of two E/Z centers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl diacetate 1-linoleate can be synthesized through the esterification of glycerol with linoleic acid and acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures with continuous stirring. The product is then purified through distillation or other separation techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Glyceryl diacetate 1-linoleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: New ester derivatives.
Scientific Research Applications
Glyceryl diacetate 1-linoleate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its effects on lipid metabolism and gut microbiota.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory properties and its role in lipid metabolism.
Mechanism of Action
The mechanism of action of glyceryl diacetate 1-linoleate involves its interaction with lipid metabolic pathways. It is believed to modulate lipid metabolism by influencing the activity of enzymes involved in lipid synthesis and degradation. Additionally, it has been shown to affect the gut microbiota, leading to changes in the composition of intestinal bacteria and subsequent effects on lipid metabolism and inflammation .
Comparison with Similar Compounds
- Glyceryl trilinoleate
- Glyceryl 1-oleate-2,3-dilinoleate
- Glyceryl 1-palmitate-2,3-dilinoleate
- Glyceryl 1,3-dioleate-2-linoleate
- Glyceryl 1-palmitate-2-linoleate-3-oleate
- Glyceryl trioleate
- Glyceryl 1-palmitate-2,3-dioleate
Comparison: Glyceryl diacetate 1-linoleate is unique due to its specific esterification pattern and the presence of linoleic acid. Compared to other similar compounds, it exhibits distinct properties in terms of lipid metabolism modulation and anti-inflammatory effects. Its unique structure allows for specific interactions with lipid metabolic pathways and gut microbiota, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
55320-04-2 |
|---|---|
Molecular Formula |
C25H42O6 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
2,3-diacetyloxypropyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C25H42O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h8-9,11-12,24H,4-7,10,13-21H2,1-3H3/b9-8-,12-11- |
InChI Key |
BVIPVQLDRBBSFA-MURFETPASA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


